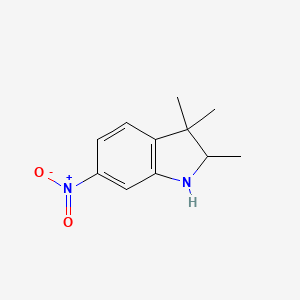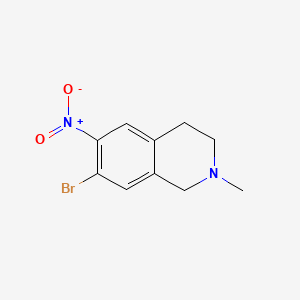
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 6th position on the tetrahydroisoquinoline scaffold. The presence of these substituents can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of the nitro group at the 6th position using nitrating agents like nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.
化学反应分析
Types of Reactions
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to isoquinoline derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro and methyl groups.
6-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and methyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and nitro groups.
Uniqueness
The unique combination of the bromine, nitro, and methyl groups in 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
7-bromo-2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI 键 |
OCEOQEVIMIFVCA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


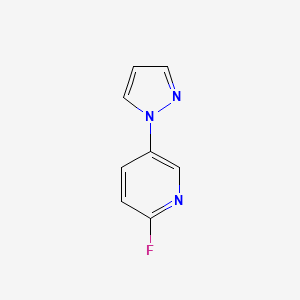
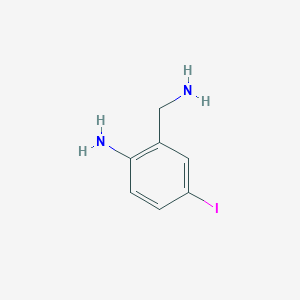
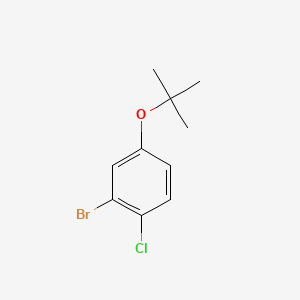

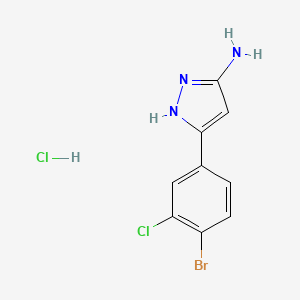


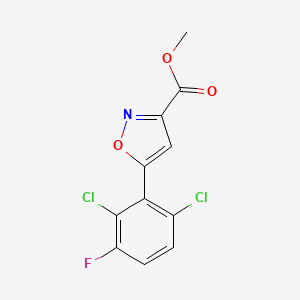
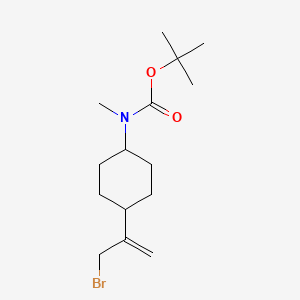

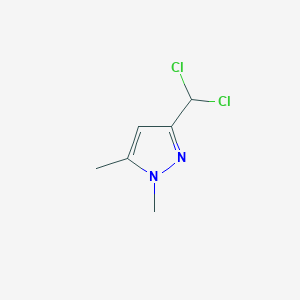
![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)

